1-(2-Dimethylamino-ethyl)-1H-indol-4-ol

Receptor Binding 5-HT2A Prodrug Activation

Choose psilocin when your research demands direct, potent 5-HT2A receptor activation without relying on metabolic conversion. Unlike psilocybin (Ki >10,000 nM), psilocin binds with nanomolar affinity (Ki 11.8 nM) and exhibits ~2.2-fold greater in-vivo potency (ED50 0.11 mg/kg), enabling lower doses and cleaner PK/PD signals. Its reactive 4-hydroxyl group makes it the essential scaffold for novel prodrug design, while its documented oxidative instability provides the ideal reference standard for developing robust LC-MS/MS handling protocols. Procure this high-purity, DEA-regulated analytical standard to ensure experimental reproducibility and data integrity.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B10839283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Dimethylamino-ethyl)-1H-indol-4-ol
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=CC2=C1C=CC=C2O
InChIInChI=1S/C12H16N2O/c1-13(2)8-9-14-7-6-10-11(14)4-3-5-12(10)15/h3-7,15H,8-9H2,1-2H3
InChIKeyPKWAUGJGYFZHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Dimethylamino-ethyl)-1H-indol-4-ol (Psilocin): A Pharmacologically Active 4-Hydroxy Tryptamine for Neurotherapeutic Research


1-(2-Dimethylamino-ethyl)-1H-indol-4-ol, commonly known as psilocin or 4-HO-DMT, is a naturally occurring substituted tryptamine alkaloid and the primary pharmacologically active metabolite of the prodrug psilocybin [1]. It functions as a partial agonist at serotonin (5-HT) receptors, with high affinity for the 5-HT2A, 5-HT2C, and 5-HT1A subtypes, which mediate its characteristic psychoactive and potential therapeutic effects [2][3]. Due to its direct serotonergic activity and the presence of a reactive phenolic 4-hydroxyl group, psilocin serves as both a critical research tool for studying 5-HT2A receptor pharmacology and as a versatile scaffold for designing novel prodrugs with tailored pharmacokinetic profiles [4][5].

Why 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol (Psilocin) Cannot Be Replaced by Closely Related Analogs in R&D


The selection of psilocin over its close structural analogs or prodrugs is not interchangeable due to critical, quantifiable differences in receptor binding affinity, in vivo potency, and molecular stability. While psilocybin is a widely used prodrug, it demonstrates negligible affinity for the 5-HT2A receptor (Ki > 10,000 nM) compared to psilocin's low nanomolar affinity, establishing that psilocybin is not a direct pharmacological substitute [1][2]. Furthermore, minor modifications to the tryptamine core, such as repositioning the hydroxyl group from the 4- to the 5-, 6-, or 7-position, result in drastically reduced 5-HT2A receptor agonistic activity and psychedelic-like effects in vivo, highlighting the unique structure-activity relationship (SAR) of the 4-hydroxy substitution pattern [3]. Finally, the intrinsic chemical instability of psilocin due to oxidation requires specialized handling and analytical methodologies, distinguishing it from more stable analogs and making its procurement a decision with direct implications for experimental reproducibility and data integrity.

Quantitative Differentiation of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol (Psilocin) from Key Analogs


Comparative 5-HT2A Receptor Binding Affinity: Psilocin vs. Prodrug Psilocybin

A direct comparison of 5-HT2A receptor binding affinity reveals a critical, orders-of-magnitude difference between psilocin and its phosphorylated prodrug, psilocybin. This differential activity is fundamental to understanding why psilocin is the active pharmacological entity and why substitution is not feasible for direct receptor assays. [1][2]

Receptor Binding 5-HT2A Prodrug Activation

In Vivo Behavioral Potency: Psilocin vs. 4-Phosphoryloxy Analogs

In a head-to-head comparison in a mouse model, psilocin demonstrated a significantly lower ED50 value for inducing the head-twitch response (HTR), a behavioral proxy for 5-HT2A activation, compared to its 4-phosphoryloxy counterparts psilocybin, baeocystin, and aeruginascin. This indicates psilocin is a more potent 5-HT2A agonist in vivo. [1]

Head-Twitch Response In Vivo Potency 5-HT2A Agonism

Receptor Binding Profile: Psilocin vs. LSD and DMT

Psilocin's receptor interaction profile differs from other classic hallucinogens like LSD and DMT, notably in its lack of interaction with adrenergic and dopaminergic receptors. This class-level inference suggests a more targeted serotonergic mechanism. [1]

Receptor Selectivity Tryptamine Hallucinogen Pharmacology

Analytical Stability and Handling: Psilocin vs. Stable Prodrugs

A key practical differentiator for psilocin is its intrinsic chemical instability due to oxidation, which is not observed with the more stable prodrug psilocybin. This property demands specific, validated analytical methods and handling protocols to ensure accurate quantification in research and forensic settings.

Chemical Stability Bioanalysis LC-MS/MS

Oral Bioavailability and Brain Penetration: Psilocin vs. Baeocystin

Physiologically based pharmacokinetic (PBPK) modeling reveals a substantial difference in oral bioavailability and brain exposure between psilocin and the related tryptamine baeocystin. Psilocin shows efficient brain penetration, while baeocystin exhibits markedly lower brain-to-plasma ratios. [1][2]

Pharmacokinetics Brain Exposure PBPK Modeling

Crucial Role of 4-Hydroxyl Group for 5-HT2A Activity: Psilocin vs. Other OH-DMT Isomers

The position of the hydroxyl group on the indole ring is a critical determinant of 5-HT2A receptor activation. Psilocin (4-OH-DMT) and bufotenine (5-OH-DMT) exhibit significantly higher agonistic activity and psychedelic-like effects compared to 6-OH-DMT and 7-OH-DMT. [1]

Structure-Activity Relationship 5-HT2A Agonism Hydroxyl Position

Validated R&D Applications of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol (Psilocin) Based on Quantitative Evidence


Direct 5-HT2A Receptor Pharmacology Studies (In Vitro)

As demonstrated by its nanomolar Ki (11.8 nM) [1] and in vivo potency (ED50 0.11 mg/kg) [2], psilocin is the preferred compound for experiments requiring direct, potent activation of the 5-HT2A receptor. Its use bypasses the need for enzymatic conversion from the prodrug psilocybin, which has negligible affinity (Ki >10,000 nM) [3], ensuring that observed effects are directly attributable to the intended ligand. Furthermore, its cleaner receptor profile compared to LSD [4] allows for more targeted investigation of serotonergic pathways.

In Vivo Behavioral Pharmacology of 5-HT2A Agonists

For in vivo behavioral assays such as the head-twitch response (HTR) in rodents, psilocin is the superior choice due to its established high potency [2]. The quantified ~2.2-fold greater potency over psilocybin allows for the use of lower doses to achieve a robust behavioral endpoint, which can be critical for minimizing off-target effects or reducing compound consumption in high-throughput screening campaigns. Its predictable brain exposure profile, as modeled by PBPK [5], provides a solid basis for designing pharmacokinetic/pharmacodynamic (PK/PD) studies.

Validation of Bioanalytical Methods for Unstable Tryptamines

The documented chemical instability of psilocin, with specific degradation profiles under various temperature and freeze-thaw conditions , makes it an ideal reference standard for developing and validating robust analytical methods (e.g., LC-MS/MS). Its use is essential for establishing appropriate sample handling, storage, and processing protocols to ensure data integrity in forensic toxicology and clinical studies involving magic mushroom ingestion or psilocybin administration.

Scaffold for Novel Prodrug Design and Development

The reactive 4-hydroxyl group of psilocin makes it a key intermediate for synthesizing novel prodrugs. Research has successfully used this position to attach cleavable groups, creating compounds with altered pharmacokinetic profiles and reduced duration of psychedelic effects compared to psilocybin [6][7]. The ability to modulate psilocin exposure via this chemical handle makes its procurement essential for medicinal chemistry programs aimed at developing next-generation neurotherapeutics with improved safety and tolerability profiles.

Quote Request

Request a Quote for 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.